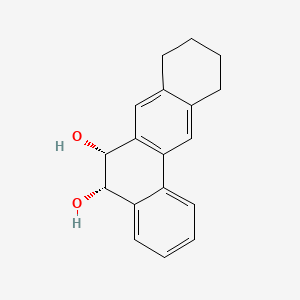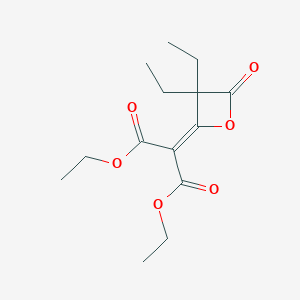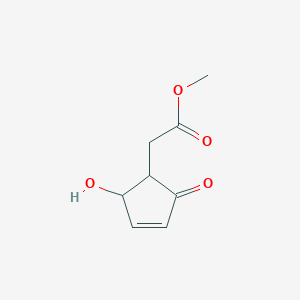
Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate: is an organic compound with a molecular formula of C₈H₁₀O₄ It is a derivative of cyclopentenone and is characterized by the presence of a hydroxy group and a keto group on the cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate typically begins with commercially available starting materials such as cyclopentadiene and methyl acrylate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts such as palladium or platinum to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate can undergo oxidation reactions to form diketone derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Due to its structural similarity to certain bioactive molecules, it is explored for the development of new therapeutic agents.
Industry:
Fragrance Industry: The compound is used in the synthesis of fragrance molecules due to its pleasant odor.
Wirkmechanismus
The mechanism of action of Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and keto groups on the cyclopentene ring allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: This compound is structurally similar but has a longer carbon chain, making it more hydrophobic.
Methyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate: This compound has a similar cyclopentene ring but with different substituents, affecting its reactivity and applications.
Uniqueness: Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate is unique due to the specific positioning of the hydroxy and keto groups on the cyclopentene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Eigenschaften
CAS-Nummer |
92072-27-0 |
|---|---|
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
methyl 2-(2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate |
InChI |
InChI=1S/C8H10O4/c1-12-8(11)4-5-6(9)2-3-7(5)10/h2-3,5-6,9H,4H2,1H3 |
InChI-Schlüssel |
MIVQZQMAIWWHME-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1C(C=CC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


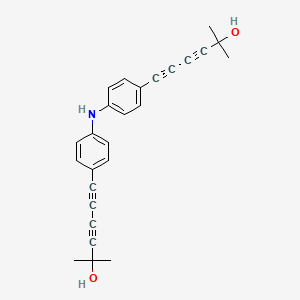
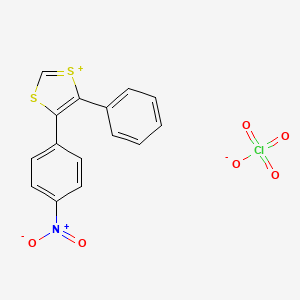
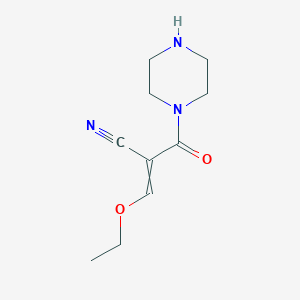

![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)

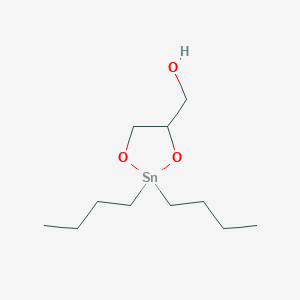
![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)
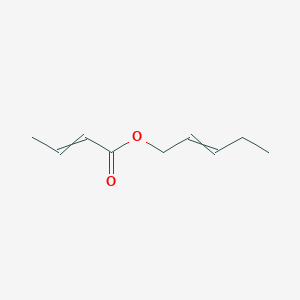
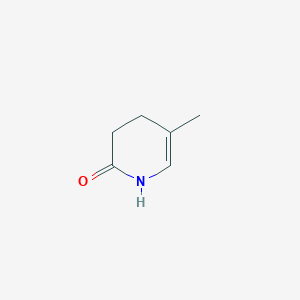
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)

